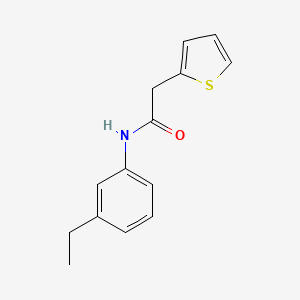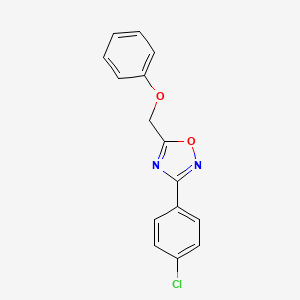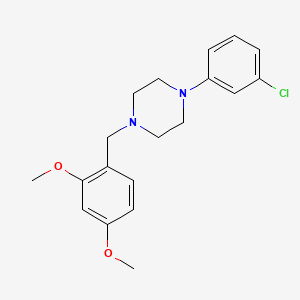
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide, also known as CMMD, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of amides and is known for its potent analgesic and anti-inflammatory properties. In
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is not yet fully understood. However, studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide exerts its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the synthesis of prostaglandins, which play a key role in the development of pain and inflammation. By inhibiting COX, N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been shown to possess potent analgesic and anti-inflammatory properties. Studies have also shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is its potent analgesic and anti-inflammatory properties. This makes it a potential candidate for the development of novel drugs for the treatment of chronic pain and inflammation. However, one of the main limitations of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is its potential toxicity. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can cause liver and kidney damage, making it unsuitable for long-term use.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. One potential direction is the development of novel drugs for the treatment of chronic pain and inflammation. Another potential direction is the development of anti-cancer drugs based on the apoptotic properties of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. Further research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide and to develop safe and effective drugs based on this compound.
Synthesemethoden
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide involves the reaction between 4-chloro-2-methoxy-5-methylbenzoic acid and 2,4-dimethylbenzoyl chloride in the presence of a suitable base. The reaction proceeds through an amide bond formation, resulting in the formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. The purity of the final product can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been extensively researched for its potential applications in the field of medicine. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has also been investigated for its potential use as an anti-cancer agent. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can induce apoptosis in cancer cells, making it a potential candidate for the development of novel anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10-5-6-13(11(2)7-10)17(20)19-15-8-12(3)14(18)9-16(15)21-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNIXOYNDVMKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)